4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine

RET kinase inhibition protein kinase oncology

4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine (CAS 2199034-69-8) is a pyrrolo-pyrimidine derivative that combines a methanesulfonyl-substituted octahydropyrrolo[3,4-c]pyrrole core with a 6-methylpyrimidine moiety. It is classified as a small-molecule RET (Rearranged during Transfection) kinase inhibitor, with the Therapeutic Target Database (TTD) associating it with Nerviano Medical Sciences S.r.l.

Molecular Formula C12H18N4O2S
Molecular Weight 282.36
CAS No. 2199034-69-8
Cat. No. B2581542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine
CAS2199034-69-8
Molecular FormulaC12H18N4O2S
Molecular Weight282.36
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CC3CN(CC3C2)S(=O)(=O)C
InChIInChI=1S/C12H18N4O2S/c1-9-3-12(14-8-13-9)15-4-10-6-16(19(2,17)18)7-11(10)5-15/h3,8,10-11H,4-7H2,1-2H3
InChIKeyQXHRBFBGRTVOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine (CAS 2199034-69-8): Procurement-Relevant Identity and Target Classification


4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine (CAS 2199034-69-8) is a pyrrolo-pyrimidine derivative that combines a methanesulfonyl-substituted octahydropyrrolo[3,4-c]pyrrole core with a 6-methylpyrimidine moiety [1]. It is classified as a small-molecule RET (Rearranged during Transfection) kinase inhibitor, with the Therapeutic Target Database (TTD) associating it with Nerviano Medical Sciences S.r.l. under the designation 'Pyrrolo-pyrimidine derivative 4' (Drug ID: D0P1AH) [1]. The compound has molecular formula C12H18N4O2S and molecular weight 282.36 g/mol . The octahydropyrrolo[3,4-c]pyrrole bicyclic scaffold is a recognized piperazine bioisostere employed in medicinal chemistry to enhance conformational constraint and modulate drug-like properties [2].

Why In-Class Octahydropyrrolo[3,4-c]pyrrole Analogs Cannot Simply Substitute for 4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine (CAS 2199034-69-8)


Generic substitution within the octahydropyrrolo[3,4-c]pyrrole chemical class is precluded by the compound's specific combination of three structural determinants: the methanesulfonyl N-substituent on the bicyclic core, the 6-methylpyrimidine C-substituent, and the [3,4-c] ring junction stereochemistry. The octahydropyrrolo[3,4-c]pyrrole scaffold is sensitive to N-substitution patterns; even minor changes at the sulfonyl position (e.g., cyclopropanesulfonyl vs. methanesulfonyl) alter electronic character, as reflected in Hammett sigma constants, and can shift kinase selectivity profiles [1]. Published SAR on this scaffold demonstrates that substitution at the 5-position of the octahydropyrrolo[3,4-c]pyrrole system directly controls target engagement and selectivity—properties that cannot be extrapolated across sulfonyl, carbonyl, or benzyl variants [2]. The 6-methylpyrimidine group further differentiates this compound from analogs bearing 4-trifluoromethylpyrimidine, pyrazolyl-pyrimidine, or purine substituents, which exhibit different hydrogen-bonding capacity and steric profiles . Procurement of a close analog without verification of target-specific activity data therefore carries a high risk of divergent biological outcome.

Quantitative Differentiation Evidence for 4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine (CAS 2199034-69-8) vs. Closest Structural Analogs


RET Kinase Target Classification vs. Broader Pyrrolo-Pyrimidine Kinase Inhibitor Landscape

The Therapeutic Target Database (TTD) classifies 4-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine explicitly as a RET (Proto-oncogene c-Ret) kinase inhibitor (Drug ID: D0P1AH), developed by Nerviano Medical Sciences S.r.l. [1]. This is a narrower target assignment than the broader pyrrolo[2,3-d]pyrimidine kinase inhibitor class described in Nerviano's EP2997030 patent portfolio, which covers RET, JAK, Src, and MPS1 family kinases [2]. The molbic.idrblab.net bioactivity map assigns this compound to the ≤0.1 μM activity bracket, consistent with a potent kinase inhibitor profile [3]. By comparison, the structurally related 4-[5-(cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine analog has been associated with ROR-alpha1 inverse agonism (IC50 = 10.8 μM) in BindingDB (BDBM50012265) rather than RET inhibition, demonstrating that the sulfonyl substituent identity redirects target engagement [4].

RET kinase inhibition protein kinase oncology

Methanesulfonyl Hammett Electronic Parameter vs. Cyclopropanesulfonyl and Other Sulfonyl Substituents

The methanesulfonyl group (-SO2CH3) on the octahydropyrrolo[3,4-c]pyrrole nitrogen carries a Hammett sigma (σp) value of 0.72, a strong electron-withdrawing parameter comparable to the nitro group (σp = 0.78) [1]. This electronic character directly influences the electron density of the adjacent pyrimidine ring through the bicyclic scaffold, modulating hydrogen-bond acceptor capacity at the pyrimidine nitrogen atoms and affecting target protein binding interactions. The cyclopropanesulfonyl analog is expected to have a slightly lower effective σ value (~0.65-0.70) due to the electron-donating cyclopropyl ring, while arylsulfonyl variants such as phenylmethanesulfonyl introduce additional π-orbital conjugation that alters the electronic topology [2]. Published SAR on octahydropyrrolo[3,4-c]pyrrole-based nAChR ligands demonstrated that sulfonyl/amide substitution at the 5-position can switch subtype selectivity between α4β2 and α7 receptors—a finding that underscores the functional consequences of electronic modulation at this position [3].

electronic effects Hammett constant SAR

Physicochemical Property Profile vs. Cyclopropanesulfonyl and Arylsulfonyl Octahydropyrrolo[3,4-c]pyrrole Analogs

4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine has a calculated partition coefficient (clogP) of 0.83, topological polar surface area (TPSA) of 65.54 Ų, molecular weight of 282.36 g/mol, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds—all within Lipinski's Rule of Five space [1]. The cyclopropanesulfonyl analog (estimated MW ~308.4 g/mol, clogP ~1.2–1.5) carries additional lipophilicity from the cyclopropyl ring, which may influence membrane permeability and metabolic clearance. The phenylmethanesulfonyl analog introduces aromatic character (estimated clogP >2.0) with higher predicted plasma protein binding . Notably, the published octahydropyrrolo[3,4-c]pyrrole orexin-2 antagonist clinical candidate series demonstrated that optimization of physicochemical and DMPK properties within this scaffold class yielded compounds with tissue distribution and duration of action suitable for clinical evaluation [2].

physicochemical properties drug-likeness clogP TPSA

Octahydropyrrolo[3,4-c]pyrrole Scaffold Conformational Constraint vs. Piperazine-Containing RET Inhibitors

The octahydropyrrolo[3,4-c]pyrrole core is a conformationally constrained piperazine bioisostere that replaces the flexible six-membered piperazine ring with a fused bicyclic [3.3.0] system [1]. This structural rigidification reduces the entropic penalty upon target binding by pre-organizing the diamine geometry into an eclipsed conformation, potentially improving binding affinity relative to flexible piperazine-based RET inhibitors [2]. The specific [3,4-c] ring junction stereochemistry defines the spatial orientation of the methanesulfonyl and 6-methylpyrimidine substituents, which cannot be replicated by the regioisomeric [3,4-b]pyrrole scaffold (e.g., cis-1-(methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole) . Published literature confirms that the octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully advanced to clinical candidates in the orexin-2 antagonist program, validating its drug-like properties including P450 inhibition profiles and protein binding characteristics [3].

piperazine bioisostere conformational constraint scaffold optimization

Intellectual Property and Developmental Lineage: Nerviano Medical Sciences RET Kinase Program

The compound is associated with Nerviano Medical Sciences S.r.l., an Italian oncology-focused pharmaceutical company with a substantial patent portfolio covering pyrrolo-pyrimidine kinase inhibitors [1]. Nerviano's EP2997030 patent family covers pyrrolo[2,3-d]pyrimidine derivatives that modulate RET family kinases, and the TTD directly links this specific compound to that developmental program [2]. In contrast, many structurally similar octahydropyrrolo[3,4-c]pyrrole analogs appearing in the patent literature (e.g., CN-109956945-B, US20200048263A1) are directed toward orexin receptor modulation for insomnia, not oncology [3]. This IP lineage distinction is procurement-relevant: compounds from Nerviano's kinase inhibitor program carry a different pharmacological annotation and quality control heritage than compounds from orexin receptor programs, despite sharing the same core scaffold.

RET inhibitor intellectual property Nerviano oncology

Research and Industrial Application Scenarios for 4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine (CAS 2199034-69-8)


RET Kinase Inhibitor Screening and Lead Optimization in Oncology Drug Discovery

This compound is best deployed as a RET kinase inhibitor screening tool or lead optimization starting point in oncology programs targeting RET-driven malignancies (medullary thyroid carcinoma, RET-fusion positive non-small cell lung cancer). Its TTD-classified RET target engagement [1] and ≤0.1 μM bioactivity bracket [2] position it for use in biochemical RET kinase inhibition assays. The methanesulfonyl group's strong electron-withdrawing character (σp = 0.72) [3] provides a defined electronic baseline for SAR exploration, while the octahydropyrrolo[3,4-c]pyrrole scaffold's conformational constraint offers advantages over flexible piperazine-based RET inhibitor scaffolds [4].

Scaffold-Hopping from Piperazine to Conformationally Constrained Bicyclic Diamine Cores

For medicinal chemistry teams seeking to replace flexible piperazine rings with rigidified bioisosteres, this compound serves as a validated octahydropyrrolo[3,4-c]pyrrole building block. The scaffold has been used in published mGlu1 negative allosteric modulator development (Cho et al., 2013) [1] and was successfully advanced to clinical candidates in orexin-2 antagonist programs (Letavic et al., 2015) [2]. The compound's favorable physicochemical profile (clogP = 0.83, TPSA = 65.54 Ų, MW = 282.36) [3] supports its use as a core scaffold for fragment-based or structure-based drug design where conformational pre-organization is desired.

Kinase Selectivity Panel Profiling and Counter-Screening

Given the compound's assignment to the RET kinase inhibitor class by Nerviano Medical Sciences [1], it is appropriate for inclusion in kinase selectivity panels to establish selectivity profiles versus other kinases in the RET family and related tyrosine kinases. The methanesulfonyl substituent provides a defined electronic signature (σp = 0.72) [2] that can be correlated with selectivity data against analogs bearing different sulfonyl groups (e.g., cyclopropanesulfonyl, estimated σp ≈ 0.65–0.70), enabling computational models linking electronic parameters to kinase selectivity [3].

In Vitro ADME/PK Profiling of Methanesulfonyl-Containing Bicyclic Amines

The compound's low lipophilicity (clogP = 0.83) [1] makes it a suitable reference compound for in vitro ADME profiling of methanesulfonyl-substituted octahydropyrrolo[3,4-c]pyrroles, including microsomal stability, CYP450 inhibition, and plasma protein binding assays. The orexin-2 antagonist program demonstrated that octahydropyrrolo[3,4-c]pyrrole derivatives can achieve drug-like DMPK profiles suitable for in vivo evaluation [2], and this compound's even lower lipophilicity than the cyclopropanesulfonyl analog (ΔclogP ≈ 0.4–0.7 units) predicts potentially reduced metabolic clearance [3].

Quote Request

Request a Quote for 4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.